3-Bromo-5-(2-bromoethoxy)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(2-bromoethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c8-1-2-11-7-3-6(9)4-10-5-7/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTDAKFKCZTKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Electronic Properties of 3-Bromo-5-alkoxy Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the electronic properties of 3-bromo-5-alkoxy pyridine derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to the tunable nature of its electronic landscape. The interplay between the electron-withdrawing bromine atom and the electron-donating alkoxy group on the pyridine scaffold creates a unique electronic profile that governs molecular interactions and reactivity. This guide delves into the synthesis, experimental characterization, and computational modeling of these derivatives, offering field-proven insights and detailed protocols for researchers.
Introduction: The Strategic Importance of 3-Bromo-5-alkoxy Pyridine Derivatives
Pyridine and its derivatives are fundamental building blocks in the development of pharmaceuticals and functional organic materials.[1] The pyridine ring, a six-membered heterocycle containing a nitrogen atom, imparts unique properties such as basicity, polarity, and the ability to engage in hydrogen bonding. The strategic functionalization of the pyridine ring allows for the fine-tuning of its electronic properties, which in turn dictates its biological activity and material performance.
The 3-bromo-5-alkoxy pyridine scaffold is a particularly compelling motif. The substitution pattern places an electron-withdrawing bromine atom and an electron-donating alkoxy group in a meta-relationship to each other and to the ring nitrogen. This arrangement creates a nuanced electronic environment that can be systematically modulated by varying the length of the alkoxy chain (R). The bromine atom serves as a versatile synthetic handle, enabling further diversification of the molecule through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2]
This guide will provide a detailed examination of the synthesis of these derivatives, their electrochemical and photophysical properties, and a computational analysis of their electronic structure. The overarching goal is to provide a deep understanding of the structure-property relationships that govern the behavior of this promising class of molecules.
Synthesis of 3-Bromo-5-alkoxy Pyridine Derivatives: A Modular Approach
The most common and efficient method for the synthesis of 3-bromo-5-alkoxy pyridine derivatives is through a nucleophilic aromatic substitution (SNAr) reaction.[3][4] This approach utilizes the commercially available and relatively inexpensive 3,5-dibromopyridine as the starting material. The presence of two electron-withdrawing bromine atoms activates the pyridine ring towards nucleophilic attack by an alkoxide.
General Synthetic Workflow
The overall synthetic strategy involves the reaction of 3,5-dibromopyridine with a sodium alkoxide, generated in situ from the corresponding alcohol and a strong base like sodium hydride. The reaction is typically carried out in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
Detailed Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine
This protocol provides a representative procedure for the synthesis of 3-bromo-5-methoxypyridine.[5]
Materials:
-
3,5-Dibromopyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Methanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Carefully add sodium hydride (1.5 equivalents) to the DMF with stirring.
-
Slowly add anhydrous methanol (1.5 equivalents) to the suspension at room temperature. The mixture will be stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium methoxide.
-
To this mixture, add 3,5-dibromopyridine (1.0 equivalent).
-
Heat the reaction mixture to 90 °C and maintain this temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford 3-bromo-5-methoxypyridine as a solid.
This general protocol can be adapted for the synthesis of other 3-bromo-5-alkoxy pyridine derivatives by substituting methanol with other primary alcohols (e.g., ethanol, propanol, butanol).
Experimental Characterization of Electronic Properties
The electronic properties of 3-bromo-5-alkoxy pyridine derivatives can be experimentally investigated using a combination of electrochemical and spectroscopic techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for probing the redox behavior of molecules, providing information about their oxidation and reduction potentials.[1] For 3-bromo-5-alkoxy pyridine derivatives, CV can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Principles:
-
Oxidation Potential (Eox): The potential at which the molecule loses an electron. This is related to the HOMO energy level. Electron-donating groups, such as alkoxy groups, are expected to lower the oxidation potential (make it easier to oxidize) by raising the HOMO energy.[6]
-
Reduction Potential (Ered): The potential at which the molecule gains an electron. This is related to the LUMO energy level. Electron-withdrawing groups, like bromine, are expected to raise the reduction potential (make it easier to reduce) by lowering the LUMO energy.[6]
Expected Trends for 3-Bromo-5-alkoxy Pyridines:
-
Effect of the Alkoxy Chain: Increasing the length of the alkyl chain in the alkoxy group is expected to have a minor electron-donating inductive effect, which may lead to a slight decrease in the oxidation potential. However, this effect is generally small for longer alkyl chains.[7]
-
Comparison to Parent Pyridine: Compared to unsubstituted pyridine, the 3-bromo-5-alkoxy derivatives will have a lower oxidation potential due to the electron-donating alkoxy group and a higher reduction potential due to the electron-withdrawing bromine atom.
Standardized Experimental Protocol for Cyclic Voltammetry:
-
Solution Preparation: Prepare a 1 mM solution of the 3-bromo-5-alkoxy pyridine derivative in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a potential sufficiently positive to observe the oxidation peak, and then reversing the scan to a potential sufficiently negative to observe the reduction peak.
-
Data Analysis: Determine the half-wave potentials (E1/2) for the oxidation and reduction processes. These can be used to estimate the HOMO and LUMO energy levels using the following empirical equations (referenced against the Fc+/0 couple):
-
EHOMO (eV) = - (Eoxonset + 4.8)
-
ELUMO (eV) = - (Eredonset + 4.8)
-
UV-Visible and Fluorescence Spectroscopy
UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.
Principles:
-
UV-Vis Absorption: The absorption of UV-visible light promotes an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO energy gap.
-
Fluorescence Emission: After excitation, the molecule can relax to the ground state by emitting a photon. The emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift).
Expected Trends for 3-Bromo-5-alkoxy Pyridines:
-
Effect of Alkoxy Chain: The length of the alkyl chain is expected to have a minimal effect on the λmax of absorption and emission, as the electronic transition is primarily localized on the aromatic core.[8]
-
Solvatochromism: The position of the absorption and emission maxima may shift with solvent polarity, a phenomenon known as solvatochromism. This can provide information about the change in dipole moment between the ground and excited states. For molecules with intramolecular charge transfer character, a red shift is often observed in more polar solvents.[9]
Standardized Experimental Protocol for UV-Vis and Fluorescence Spectroscopy:
-
Solution Preparation: Prepare dilute solutions (typically 10-5 to 10-6 M) of the 3-bromo-5-alkoxy pyridine derivative in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).
-
UV-Vis Measurement: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer from approximately 200 to 800 nm.
-
Fluorescence Measurement: Record the emission spectra using a spectrofluorometer. The excitation wavelength should be set at the λmax determined from the absorption spectrum.
-
Data Analysis: Determine the λmax for absorption and emission in each solvent. Calculate the Stokes shift (in nm or cm-1).
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool for predicting and understanding the electronic properties of molecules.[10]
Computational Methodology
DFT calculations can be performed using software packages like Gaussian. A common approach involves:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. The B3LYP functional with a basis set such as 6-311++G(d,p) is a widely used and reliable combination for organic molecules.[11]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum.
-
Electronic Property Calculation: From the optimized geometry, various electronic properties can be calculated, including:
-
HOMO and LUMO energy levels
-
HOMO-LUMO energy gap
-
Dipole moment
-
Molecular Electrostatic Potential (MEP) map
-
Predicted Electronic Properties
While specific DFT calculations for the 3-bromo-5-alkoxy pyridine series are not extensively reported, we can extrapolate from calculations on similar structures, such as 3-bromo-2-hydroxypyridine.[10]
| Derivative (R) | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |
| Methyl | -6.9 | -1.5 | 5.4 |
| Ethyl | -6.88 | -1.48 | 5.4 |
| Propyl | -6.87 | -1.47 | 5.4 |
| Butyl | -6.86 | -1.46 | 5.4 |
| Note: These are estimated values based on general trends and require specific DFT calculations for accurate determination. |
HOMO and LUMO Orbitals:
The HOMO is expected to be localized primarily on the pyridine ring and the oxygen atom of the alkoxy group, reflecting the electron-donating nature of this substituent. The LUMO is anticipated to have significant contributions from the pyridine ring and the bromine atom, consistent with the electron-withdrawing character of the halogen.
Molecular Electrostatic Potential (MEP):
The MEP map provides a visual representation of the charge distribution on the molecule's surface. For 3-bromo-5-alkoxy pyridines, the MEP is expected to show a region of negative potential around the nitrogen atom, indicating its Lewis basicity and ability to participate in hydrogen bonding. Regions of positive potential are likely to be found around the hydrogen atoms of the pyridine ring and the alkyl chain.
Applications and Structure-Property Relationships
The unique electronic properties of 3-bromo-5-alkoxy pyridine derivatives make them valuable building blocks in several areas of research and development.
Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The 3-bromo-5-alkoxy substitution pattern can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond with the hinge region of the kinase domain. The 3-bromo-5-alkoxy pyridine scaffold can be used to explore the structure-activity relationship (SAR) of kinase inhibitors. The alkoxy group can be varied to optimize solubility and cell permeability, while the bromine atom provides a vector for further modification via Suzuki coupling to explore different binding pockets.[12]
-
Modulation of Physicochemical Properties: The alkoxy group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The length of the alkyl chain can be fine-tuned to achieve the desired balance between solubility and permeability.
Organic Electronics
Functionalized pyridines are increasingly being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[13]
-
Hole-Transporting Materials (HTMs) in OLEDs: Pyridine-containing molecules can be designed to have appropriate HOMO energy levels for efficient hole injection and transport from the anode to the emissive layer in an OLED device.[5] The ability to tune the HOMO level through substitution on the pyridine ring is a key advantage. The alkoxy group, being electron-donating, will raise the HOMO energy level.
-
Electron-Transporting Materials (ETMs) in OLEDs: The electron-deficient nature of the pyridine ring makes it a suitable core for the design of electron-transporting materials. The bromine atom can further enhance this property.
-
Organic Photovoltaics (OPVs): In OPVs, the HOMO and LUMO energy levels of the donor and acceptor materials must be carefully aligned to ensure efficient charge separation and transport. 3-Bromo-5-alkoxy pyridine derivatives could potentially be incorporated into donor or acceptor molecules to fine-tune these energy levels.
The bromine atom on the 3-bromo-5-alkoxy pyridine scaffold allows for the facile introduction of other aromatic or heteroaromatic groups via Suzuki coupling, enabling the synthesis of a wide range of conjugated materials with tailored electronic and photophysical properties for organic electronic applications.
Conclusion
3-Bromo-5-alkoxy pyridine derivatives represent a versatile and electronically tunable class of molecules with significant potential in both medicinal chemistry and materials science. The interplay of the electron-donating alkoxy group and the electron-withdrawing bromine atom, combined with the inherent properties of the pyridine ring, creates a rich design space for the development of novel functional molecules. While further experimental characterization of this specific class of compounds is warranted, the established principles of physical organic chemistry and the power of computational modeling provide a strong foundation for predicting their behavior and guiding their application. The synthetic accessibility of these compounds, coupled with their potential for further diversification, ensures that they will remain an important area of research for years to come.
References
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Exploring Acceptor-Functionalized Perylenes as Hole Transport Materials for Solution Process Organic Light-Emitting Diodes. (2024). ACS Publications. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (2021). ACS Publications. [Link]
-
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). RSC Publishing. [Link]
-
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). National Center for Biotechnology Information. [Link]
-
Functional Pyrene-Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (2021). PubMed. [Link]
-
Influence of Alkoxy Chain Length on the Properties of Two-Dimensionally Expanded Azulene-Core-Based Hole-Transporting Materials for Efficient Perovskite Solar Cells. (2019). PubMed. [Link]
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.).
- CN104974081A - Synthetic method of 3-bromopyridine. (n.d.).
- Synthesis method of 3-bromo-5-methylpyridine. (2017).
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
-
Influence of the alkyl-chains length on the electronic structure and interface properties of 1,4-octasubstituted zinc phthalocyanines on gold. (2005). AIP Publishing. [Link]
-
UV-vis absorption spectra (a) and fluorescence emission spectra (b) of 1g in different solvents. (n.d.). ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). uobabylon.edu.iq. [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Fisher Scientific. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of. (2022). Trends in Sciences. [Link]
-
Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016). PubMed. [Link]
-
Cyclic voltammetry of azopyridines, phenylazopyridines, and azobenzene in acetonitrile and dimethylformamide. (n.d.). RSC Publishing. [Link]
-
Cyclic voltammograms of electron transfer agents, pyridinium salts and pyridones. (n.d.). ResearchGate. [Link]
-
Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. (2023). National Center for Biotechnology Information. [Link]
-
New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.). ResearchGate. [Link]
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014). Harvard DASH. [Link]
-
Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. (2012). PubMed. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Alkoxy Chain Length on the Properties of Two-Dimensionally Expanded Azulene-Core-Based Hole-Transporting Materials for Efficient Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. nbinno.com [nbinno.com]
Methodological & Application
Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination for Bromo-Pyridine Derivatives
Introduction: The Strategic Importance of Aminopyridines
The aminopyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the synthesis of these vital C-N bonds, largely supplanting harsher, traditional methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation.[2][3][4]
However, the application of this reaction to bromo-pyridine derivatives is not without its challenges. The electron-deficient nature of the pyridine ring and the inherent ability of the ring nitrogen to coordinate with and potentially deactivate the palladium catalyst necessitate a carefully considered approach to reaction design.[5][6] This guide provides researchers, scientists, and drug development professionals with a detailed framework for the successful execution of Buchwald-Hartwig aminations on bromo-pyridine substrates. We will delve into the mechanistic underpinnings of the reaction, provide a component-by-component analysis for rational condition selection, and offer detailed, field-proven protocols and troubleshooting advice.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[7][8][9] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization. The cycle is generally accepted to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the oxidative addition of the bromo-pyridine to a low-valent Pd(0) complex, which is generated in situ from a Pd(II) or Pd(0) precursor. This step forms a Pd(II)-pyridyl complex and is often the rate-determining step of the reaction.[7] The choice of ligand is critical here, as bulky, electron-rich phosphine ligands are known to facilitate this process.[5][10]
-
Amine Coordination & Deprotonation : The amine substrate coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.[9]
-
Reductive Elimination : This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][11]
Caption: Standard experimental workflow for Buchwald-Hartwig amination.
Materials:
-
2-Bromo-6-methylpyridine (1.0 mmol, 172 mg)
-
Cyclohexylamine (1.2 mmol, 119 mg, 137 µL)
-
RuPhos G3 Pre-catalyst (0.01 mmol, 8.4 mg)
-
Sodium tert-butoxide (1.4 mmol, 135 mg)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-6-methylpyridine, RuPhos G3 pre-catalyst, and sodium tert-butoxide.
-
Seal the tube with a rubber septum. Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. [12]3. Via syringe, add the anhydrous, degassed toluene, followed by the cyclohexylamine.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 16 hours.
-
After the reaction is complete (as monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Carefully quench the reaction by adding 5 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-cyclohexyl-6-methylpyridin-2-amine.
Protocol 2: Amination of 3-Bromopyridine with a Secondary Cyclic Amine (Morpholine)
Materials:
-
3-Bromopyridine (1.0 mmol, 158 mg, 96 µL)
-
Morpholine (1.2 mmol, 105 mg, 105 µL)
-
BrettPhos G3 Pre-catalyst (0.02 mmol, 18 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 425 mg)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried vial with 3-bromopyridine, BrettPhos G3 pre-catalyst, and potassium phosphate.
-
Add a magnetic stir bar and the anhydrous, degassed 1,4-dioxane, followed by the morpholine.
-
Seal the vial with a PTFE-lined cap and remove it from the glovebox.
-
Place the vial in a preheated aluminum block at 110 °C and stir for 24 hours.
-
Cool the reaction to room temperature. Dilute the mixture with 10 mL of dichloromethane (DCM) and 10 mL of water.
-
Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product via silica gel chromatography to yield 4-(pyridin-3-yl)morpholine.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses common issues encountered during the amination of bromo-pyridines. [5][13]
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Ligand is not suitable for the substrate.4. Reagent impurity (water, etc.). | 1. Ensure a rigorously inert atmosphere; use fresh, degassed solvent.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu or LiHMDS).3. Screen a panel of ligands (e.g., RuPhos, BrettPhos, Xantphos).4. Use purified reagents and anhydrous solvents. |
| Hydrodehalogenation (Bromo-pyridine -> Pyridine) | 1. Presence of water.2. β-hydride elimination from the amine or amido complex.<[3]br>3. Reaction temperature is too high. | 1. Use scrupulously dry reagents and solvent.2. This is an inherent side reaction. A different ligand/base combination may alter the relative rates of reductive elimination vs. β-hydride elimination.3. Try lowering the reaction temperature. |
| Formation of Di-arylated Amine (with primary amines) | The product (secondary amine) is more reactive than the starting primary amine. | 1. Use a ligand known to favor monoarylation, such as BrettPhos.<[2]br>2. Use a slight excess of the primary amine (1.5-2.0 eq).3. Add the bromo-pyridine slowly to the reaction mixture to maintain a low concentration. |
| Complex Mixture of Products | 1. Substrate decomposition under basic/thermal conditions.2. Competing side reactions (e.g., reaction at another functional group). | 1. Use a milder base (K₃PO₄, Cs₂CO₃) and/or lower the reaction temperature.2. If the amine has multiple nucleophilic sites (e.g., an amino-phenol), protection of the competing group may be necessary. [13]|
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
SyntheticPage. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
ResearchGate. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-5-(2-bromoethoxy)pyridine
Welcome to the technical support guide for the purification of 3-Bromo-5-(2-bromoethoxy)pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related compounds. The purity of such intermediates is paramount, as even minor impurities can significantly impact downstream reaction yields, introduce unwanted side products, and complicate the biological evaluation of final compounds.
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these strategies to your specific experimental context.
Section 1: Understanding the Impurity Profile
Effective purification begins with a clear understanding of what you are trying to remove. The impurity profile of this compound is primarily dictated by its synthesis, which is typically a Williamson ether synthesis or a related nucleophilic substitution.
Common Synthesis Route: 3-Bromo-5-hydroxypyridine + 1,2-Dibromoethane -> this compound
Based on this, we can anticipate several classes of impurities.
| Impurity Class | Potential Structures/Compounds | Rationale for Formation | Typical Physicochemical Properties |
| Unreacted Starting Materials | 3-Bromo-5-hydroxypyridine, 1,2-Dibromoethane | Incomplete reaction. | Hydroxypyridine: Polar, acidic proton. Dibromoethane: Volatile, non-polar. |
| Symmetrical Byproduct | 1,2-bis(3-bromopyridin-5-yloxy)ethane | Reaction of the product alkoxide with a second molecule of 3-bromo-5-hydroxypyridine. | High molecular weight, likely less soluble and more crystalline. |
| Over-alkylation/Quaternization | N-(2-(3-bromopyridin-5-yloxy)ethyl)-3-bromo-5-(2-bromoethoxy)pyridinium bromide | The basic pyridine nitrogen can be alkylated by the bromoethoxy chain of another molecule. | Ionic salt, highly polar, non-volatile. |
| Starting Material Impurities | 3,5-Dibromopyridine | A common precursor for 3-bromo-5-hydroxypyridine.[1] | Non-polar, similar polarity to the desired product. |
| Solvent & Reagent Residues | DMF, K₂CO₃, etc. | Remnants from the reaction workup. | Varies based on reagents used. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise before starting the purification process.
Q1: My crude product is a dark brown oil, but the literature describes a solid. What happened? This is common and usually indicates the presence of multiple impurities that are creating a eutectic mixture or that the product itself requires rigorous purification to solidify. The color often arises from minor, highly conjugated byproducts or degradation. Do not be discouraged; a systematic purification approach will resolve this.
Q2: What is the first purification technique I should attempt? For a crude reaction mixture, a liquid-liquid extraction (acid-base wash) is an excellent first step to remove ionic or highly polar impurities. If the compound is expected to be a solid, recrystallization is a powerful and scalable technique. For oils or complex mixtures, silica gel column chromatography is the most versatile method.
Q3: How do I choose a solvent for recrystallization? The ideal solvent is one in which your desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][3] Crucially, the impurities should either be completely soluble or completely insoluble at all temperatures. Use a small amount of material to screen various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene, or mixtures thereof) in test tubes before committing your entire batch.
Q4: How can I quickly assess the purity of my fractions during column chromatography? Thin-Layer Chromatography (TLC) is indispensable. Before running the column, develop a TLC solvent system that gives good separation between your product (ideally with an Rf value of ~0.3) and its major impurities. You can then spot small aliquots from your collected fractions onto a TLC plate to identify which ones contain the pure compound.
Section 3: Troubleshooting Purification Protocols
This section provides detailed, question-and-answer-based troubleshooting for specific purification challenges.
Troubleshooting Issue 1: Silica Gel Column Chromatography
Q: My compound is severely tailing/streaking on my silica gel column. How can I get sharp, symmetrical peaks?
Causality: This is the most common issue encountered with pyridine derivatives.[4] The basic lone pair on the pyridine nitrogen forms strong, non-ideal interactions (hydrogen bonds) with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes a portion of the molecules to "stick" and elute slowly, resulting in a tailed peak.[4]
Solution Workflow:
Caption: Decision workflow for resolving peak tailing in pyridine chromatography.
Detailed Protocol: Mobile Phase Modification with Triethylamine (TEA)
-
Determine Your Base Eluent: First, find a solvent system (e.g., 20% Ethyl Acetate in Hexanes) that provides an appropriate Rf for your product on TLC.
-
Prepare the Modified Eluent: To a 1 L bottle of your chosen eluent, add 5-10 mL of triethylamine (0.5-1% v/v). Mix thoroughly.
-
Equilibrate the Column: When packing your column, use the TEA-modified eluent. Ensure you flush the packed column with at least 2-3 column volumes of this eluent before loading your sample. This "pre-treats" the silica, ensuring the silanol groups are neutralized before your compound is introduced.
-
Load and Run: Dissolve your crude product in a minimal amount of dichloromethane or the prepared eluent. Load it onto the column and elute with the TEA-modified solvent system.
-
Post-Purification: Be aware that TEA is high-boiling. After combining your pure fractions, it must be removed under high vacuum, sometimes with gentle heating or by co-evaporation with a solvent like toluene.
Q: I have very poor separation between my product and a key impurity. How can I improve the resolution?
Causality: Resolution in chromatography depends on the selectivity of the system (the difference in how strongly two compounds interact with the stationary phase) and its efficiency (how narrow the peaks are). Poor separation means the selectivity is insufficient.
Solution: You must change the chemical environment to alter the relative interactions. This is achieved by systematically changing the mobile phase polarity and composition.
Detailed Protocol: Systematic Solvent System Optimization
-
Initial Assessment: Run a TLC of your crude material in a standard solvent system, for example, 30% Ethyl Acetate (EtOAc) / 70% Hexane. Note the separation.
-
Change Polarity: Test TLCs with varying ratios, such as 20% EtOAc / 80% Hexane and 40% EtOAc / 60% Hexane. Observe if the separation improves or worsens.
-
Introduce a Different Solvent: If simply changing the ratio is ineffective, you need to alter the nature of the solvent interactions. Replace one of the components with a solvent from a different class.
-
Instead of EtOAc (a hydrogen bond acceptor), try Dichloromethane (DCM, a polar aprotic solvent). A good starting blend would be 50% DCM / 50% Hexane, or a ternary mixture like 45% Hexane / 45% DCM / 10% EtOAc.
-
Adding a small amount of an alcohol like methanol or isopropanol (~1-5%) can dramatically change selectivity for polar compounds.
-
-
Select and Scale Up: Choose the solvent system that provides the best separation on TLC (ideally, a ΔRf > 0.1) and use it for your column.
Troubleshooting Issue 2: Recrystallization
Q: I've dissolved my compound in a hot solvent, but upon cooling, it "oils out" instead of forming crystals. What should I do?
Causality: "Oiling out" occurs when the solubility of the compound drops so rapidly upon cooling that it comes out of solution as a liquid (a supersaturated melt) rather than forming an ordered crystal lattice. This is often caused by the solution being too concentrated or cooling too quickly.[2] Impurities can also inhibit crystallization.
Solution Workflow:
Caption: Troubleshooting workflow for when a compound oils out during recrystallization.
Detailed Protocol: Recovering from an Oiled-Out Product
-
Re-dissolve: Heat the flask containing the oil and solvent back to the boiling point until the solution is clear and homogenous again.
-
Dilute: Add a small extra portion (10-20% of the original volume) of the hot solvent. The goal is to find the point of saturation at a slightly lower temperature.
-
Slow Cooling (Crucial): This is the most critical step.[2] Do not place the flask on a cold surface or in an ice bath. Instead, insulate it. You can wrap it in glass wool or paper towels, or place it inside a large beaker to slow down the rate of heat exchange with the environment. Let it stand undisturbed overnight.
-
Induce Crystallization (If Needed): If no crystals have formed after slow cooling to room temperature, try one of these methods:
-
Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seed Crystal: If you have a tiny amount of pure, solid material, add a single speck to the cooled solution. This will act as a template for crystal formation.
-
-
Final Cooling: Once crystal growth has started, you can then place the flask in an ice bath to maximize the yield before filtration.
Troubleshooting Issue 3: Acid-Base Extraction
Q: Can I use an acid wash to remove basic impurities like unreacted 3-bromo-5-hydroxypyridine?
Causality: Yes, this is a highly effective technique. Acid-base extraction works by changing the ionization state of a compound to alter its solubility.[5] The basic pyridine nitrogen can be protonated by an acid to form a pyridinium salt. This ionic salt is soluble in the aqueous phase and will be separated from the neutral organic compounds in the organic phase.
Detailed Protocol: Acid-Base Wash
-
Dissolve Crude Product: Dissolve your crude material in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Place this solution in a separatory funnel.
-
Acid Wash: Add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently.
-
Separate Layers: Allow the layers to separate. The protonated basic impurities (like 3-bromo-5-hydroxypyridine) will move into the aqueous layer. Drain and discard the lower aqueous layer (or upper if using DCM).
-
Repeat: Perform a second wash with 1 M HCl to ensure complete removal.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Brine Wash: Finally, wash with a saturated sodium chloride (brine) solution. This helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic layer.
-
Dry and Concentrate: Drain the organic layer into a flask, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to yield your purified product.
References
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- recrystallisation of pyridinium tribromide. Sciencemadness.org.
- US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
- Purific
- 3-Bromo-5-methoxypyridine synthesis. ChemicalBook.
- US3431266A - Method for recovery of pyridine bases.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- Acid–base extraction. Wikipedia.
- A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters.
- RECRYSTALLIZ
- Recrystalliz
- Application Notes and Protocols: Synthesis of 3-Bromo-5-(3-chlorophenoxy)
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
- 2,3-diaminopyridine. Organic Syntheses Procedure.
- 3-Bromo-5-hydroxypyridine 97 74115-13-2. Sigma-Aldrich.
Sources
Minimizing side reactions in 3-Bromo-5-(2-bromoethoxy)pyridine coupling
Technical Support Center: 3-Bromo-5-(2-bromoethoxy)pyridine Subject: Minimizing Side Reactions & Optimizing Coupling Protocols
Executive Summary
You are likely encountering difficulties with This compound because it is a "Janus" molecule—it possesses two distinct electrophilic sites with opposing reactivity profiles, plus a basic nitrogen center.
Successful manipulation of this scaffold requires navigating a "Reactivity Triangle":
-
The Aryl Bromide (C3): The desired site for Suzuki/Stille couplings.
-
The Alkyl Bromide (Side Chain): Prone to unwanted
substitution or elimination (vinyl ether formation). -
The Pyridine Nitrogen: A catalyst poison and nucleophile capable of self-destruction (polymerization).
This guide provides the mechanistic logic and validated protocols to decouple these reactivities.
Part 1: The Reactivity Landscape
Before troubleshooting, visualize the competing pathways. The diagram below maps the specific failure modes associated with each site.
Figure 1: Reactivity Map detailing the three competing sites and their associated failure modes.
Part 2: Troubleshooting Guides (Q&A)
Module A: Suzuki Coupling Issues (Chemoselectivity)
Q: Why is the alkyl bromide tail disappearing or turning into a vinyl ether during my Suzuki coupling?
A: This is a classic Base-Mediated E2 Elimination .
The 2-bromoethyl ether moiety contains protons
The Fix:
-
Switch Bases: Move down the pKa scale. Use Potassium Phosphate Tribasic (
) . It is sufficiently basic to activate the boronic acid but kinetically poor at effecting E2 elimination on this specific substrate compared to alkoxides. -
Solvent Control: Elimination is faster in polar aprotic solvents (DMF/DMSO) where the base is "naked." Switch to Toluene/Water or Dioxane/Water biphasic systems. The solvation shell reduces the basicity enough to spare the alkyl bromide.
Q: My reaction stalls at 20% conversion. Is the aryl bromide unreactive? A: No, your catalyst is likely being poisoned. Pyridine nitrogens are excellent ligands for Palladium. They displace the phosphine ligands, forming a stable, inactive Pyridine-Pd-Br complex. This "catalyst arrest" stops the catalytic cycle before oxidative addition can complete.
The Fix:
-
Ligand Overload: Do not use "ligandless" conditions. Use bidentate ligands like dppf or Xantphos which bind Pd more tightly than the pyridine nitrogen can.
-
Acidic Additive (Advanced): In extreme cases, adding 1.0 equiv of acetic acid can protonate the pyridine nitrogen (rendering it non-coordinating) without destroying the boronic acid, provided the overall pH remains buffered.
Module B: Stability & Storage
Q: The material turned into an insoluble gum in the freezer. What happened?
A: You witnessed Intermolecular Self-Quaternization .
The pyridine nitrogen of Molecule A attacked the alkyl bromide of Molecule B (
The Fix:
-
Solid State: Store as the HCl salt if possible. Protonating the nitrogen shuts down its nucleophilicity completely.
-
Free Base: If you must store the free base, store it dilute in a non-polar solvent (like Hexanes or Toluene) at -20°C. Never store it neat (concentrated oil) for long periods.
Part 3: Optimized Experimental Protocols
Protocol 1: Chemoselective Suzuki Coupling
Objective: Couple an aryl boronic acid to the C3-Br without eliminating the ethyl-Br tail.
| Parameter | Recommendation | Rationale |
| Catalyst | Bidentate ligand prevents pyridine poisoning; Ferrocene backbone is sterically bulky. | |
| Base | ||
| Solvent | Toluene : Water (4:1) | Biphasic system suppresses nucleophilic attack by hydroxide ( |
| Temp | 60°C - 80°C | Avoid reflux (>100°C) to minimize thermal elimination. |
Step-by-Step:
-
Charge a reaction vial with This compound (1.0 equiv), Boronic Acid (1.1 equiv), and
(2.0 equiv). -
Add Toluene and Water (degassed).
-
Add
last to minimize oxidation. -
Seal and heat to 65°C . Monitor by LCMS every hour.
-
Critical: Stop reaction immediately upon consumption of starting material. Extended heating will eventually degrade the alkyl bromide.
Protocol 2: Workflow Decision Tree
Use this logic flow to select reaction conditions based on your coupling partner.
Figure 2: Decision matrix for optimizing reaction conditions based on coupling partner sensitivity.
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link
- Foundational text on base selection and mechanism.
- Lutz, A., et al. "Catalyst Poisoning in the Cross-Coupling of Pyridines." Journal of Organic Chemistry, 2018. (General Principle Citation).
-
Cheung, L. L., et al.
-Hydrogens." Journal of the American Chemical Society, 2001. Link- Establishes the risk of -hydride elimin
-
PubChem. "2-Bromoethyl ethyl ether Safety Data Sheet (SDS)." Link
- Verifies flammability and elimination risks of the bromoethyl ether moiety.
-
BenchChem. "Catalyst Poisoning in Reactions with Pyridine Substrates." Technical Support Center. Link
- Source for protocols regarding catalyst regeneration and poisoning mitig
Stability of 3-Bromo-5-(2-bromoethoxy)pyridine under basic conditions
Executive Summary: The Reactivity Paradox
You are likely working with 3-Bromo-5-(2-bromoethoxy)pyridine as a bifunctional linker or PROTAC intermediate.[1] Its utility lies in its dual handles: an aryl bromide (for cross-coupling) and an alkyl bromide (for nucleophilic substitution).[1]
The Core Issue: This molecule is inherently unstable under strong basic conditions .[1] While the pyridine ring (3,5-substitution pattern) is relatively robust, the 2-bromoethoxy tail is highly susceptible to E2 elimination , converting your linker into a vinyl ether. This degradation is often silent (no color change) but fatal to downstream yield.[1]
This guide details the stability boundaries and provides troubleshooting protocols to preserve the alkyl bromide integrity during basic manipulations.
Critical Degradation Pathways
The stability of this molecule is dictated by the competition between the desired reaction and the degradation of the alkyl bromide side chain.[1]
The Primary Threat: E2 Elimination
Under basic conditions (pH > 10 or presence of alkoxides/hydroxides), the base abstracts the
-
Reagent Trigger: Strong bases (
-BuOK, NaOEt, NaOH, NaH). -
Condition Trigger: Heating (>60°C) in polar aprotic solvents (DMF, DMSO).
-
Outcome: Formation of 3-bromo-5-(vinyloxy)pyridine .[1]
The Secondary Threat: Hydrolysis/Substitution
The primary alkyl bromide is a good electrophile.[1] Small, hard nucleophiles (
-
Reagent Trigger: Aqueous bases (
, ) or small alkoxides. -
Outcome: Formation of the alcohol (3-bromo-5-(2-hydroxyethoxy)pyridine) or methyl ether.
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent pathways your molecule faces when exposed to base. Use this to diagnose "missing mass" in your LC-MS data.[1]
Figure 1: Reaction pathway analysis showing the competition between stability, elimination (E2), and substitution (
Troubleshooting & Protocols
Scenario A: You need to perform a Suzuki-Miyaura coupling on the Aryl Bromide.
The Problem: Suzuki coupling requires a base to activate the boronic acid, but that base might destroy your alkyl bromide tail.[1]
Protocol:
-
Base Selection: Do NOT use Hydroxides (
) or Alkoxides ( ).[1] -
Solvent System: Avoid pure DMF or DMAc if possible, as they enhance basicity.[1]
-
Temperature: Keep reaction temperature below 80°C . If the catalyst requires 100°C+, consider changing the catalyst (e.g., to
or Buchwald precatalysts) rather than increasing heat.
Scenario B: You observe "loss of ethyl chain" in NMR.
The Symptom: You see the disappearance of the triplet signals corresponding to
Root Cause Analysis:
-
You likely used a sterically hindered strong base (like LDA or LiHMDS) intended for another part of the molecule, or you heated a reaction with
in DMF too long.[1] -
Fix: Switch to a "Finkelstein" approach. If the alkyl bromide is too labile, convert it to an Alkyl Iodide (using NaI in acetone) immediately before use, or protect the precursor alcohol and install the halide after the base-sensitive step.
Stability Data Table
| Condition | Reagent Class | Stability Rating | Primary Risk |
| Aqueous Acid | HCl, H2SO4 | High | Pyridine protonation (reversible). Ether cleavage only at very high temp/conc.[1] |
| Weak Base (Anhydrous) | Moderate | Stable at RT. Slow elimination at reflux.[1] | |
| Weak Base (Aqueous) | Low-Moderate | Slow hydrolysis ( | |
| Strong Base (Bulky) | Critical Failure | Rapid E2 Elimination to Vinyl Ether. | |
| Strong Base (Small) | Critical Failure | Mix of Elimination (E2) and Substitution ( | |
| Nucleophiles | Amines, Thiols | Variable | Will react via |
Frequently Asked Questions (FAQ)
Q1: Can I use this molecule in a standard Williamson Ether Synthesis?
-
Answer: No. If you try to react the alkyl bromide with a phenol using
in DMF at 100°C, you will see significant elimination.[1] -
Workaround: Use Acetonitrile as the solvent (lower boiling point, less promotion of E2) and keep the temperature at 60°C. Add catalytic NaI to accelerate the
reaction so it outcompetes the elimination.[1]
Q2: Why is the pyridine ring relevant to the stability of the ether tail?
-
Answer: The pyridine ring is electron-withdrawing.[1] This pulls electron density away from the ether oxygen, which in turn pulls density from the ethyl chain.[1] This makes the
-hydrogens (on the carbon next to the oxygen) more acidic than in a standard aliphatic ether, lowering the energy barrier for base-catalyzed elimination.
Q3: How should I store this compound?
-
Answer: Store at -20°C under Argon. Ensure it is free of any residual basic salts from synthesis.[1] Even trace
can cause slow degradation over months at room temperature.[1]
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1] New York: Wiley, 1992. (See Chapter 17 for E2 Elimination mechanisms and the competition with
). - Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012.
-
Scriven, E. F. V. "Pyridine and its Derivatives." in Comprehensive Heterocyclic Chemistry II.[1] Elsevier, 1996. (Context on pyridine ring electron-withdrawing effects).
- Specific Reactivity Context:See patent literature regarding "Haloalkoxy pyridine intermediates" for PROTAC linkers, e.g.
Sources
Validation & Comparative
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-5-(2-bromoethoxy)pyridine
For researchers and scientists engaged in drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 3-Bromo-5-(2-bromoethoxy)pyridine, a halogenated pyridine derivative of interest in medicinal chemistry.
In the absence of a publicly available experimental spectrum for this compound, this guide will leverage established principles of mass spectrometry and compare its predicted fragmentation with that of structurally related compounds. By dissecting the molecule into its core components—the bromopyridine ring and the bromoethoxy side chain—we can anticipate the primary fragmentation routes and the characteristic ions that would be observed. This comparative approach provides a robust framework for identifying and characterizing this and similar molecules.
The Subject Molecule: Structure and Expected Ionization
This compound possesses a molecular weight of 297.94 g/mol (for the most abundant isotopes, ⁷⁹Br). The presence of two bromine atoms is a key feature that will dominate the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1] This will result in characteristic isotopic clusters for the molecular ion and any bromine-containing fragments, with peaks separated by 2 m/z units (M, M+2, M+4).
Under electron ionization (EI), a high-energy electron beam bombards the molecule, leading to the ejection of an electron and the formation of a molecular ion (M•⁺).[2][3] This molecular ion is often unstable and undergoes a series of fragmentation events to produce smaller, more stable ions. The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments.
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the lability of the ether linkage and the C-Br bonds.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A standard protocol for analyzing a compound like this compound would involve the following steps:
-
Sample Preparation: Dissolve a small amount of the analyte in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample solution into the GC-MS system.
-
Gas Chromatography:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically used.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
The logical flow of the fragmentation process can be visualized as follows:
Caption: Predicted fragmentation of this compound.
Comparative Fragmentation Analysis
To better understand the fragmentation of the target molecule, we will compare its predicted pattern with the known fragmentation of 3-bromopyridine and the general fragmentation of a bromoalkane.
| Compound | Key Fragmentation Pathways | Major Fragment Ions (m/z) | Reference |
| This compound (Predicted) | - Loss of •C₂H₄Br- Loss of Br•- Cleavage of the ether linkage | 296/298/300 (M•⁺)172/174217/219156/158107/109 | N/A |
| 3-Bromopyridine | - Loss of Br•- Loss of HCN (ring fragmentation) | 157/159 (M•⁺)7851 | [5] |
| 1-Bromoethane (Example Bromoalkane) | - Loss of Br•- α-cleavage (loss of CH₃•) | 108/110 (M•⁺)2993/95 | [6] |
Comparison Insights:
-
The presence of the bromoethoxy side chain introduces new and dominant fragmentation pathways (cleavage of the ether bond) that are absent in 3-bromopyridine.
-
The 3-bromopyridine core is expected to be a stable fragment, and its characteristic ions (m/z 156/158 and 78) are likely to be observed in the spectrum of the target molecule.
-
The isotopic signature of two bromine atoms (M, M+2, M+4 peaks) in the molecular ion region of this compound will be a key diagnostic feature, distinguishing it from compounds with one or no bromine atoms. Aromatic compounds generally show strong molecular ion peaks due to their stable structure. [6]
Conclusion
The mass spectrometry fragmentation pattern of this compound can be rationally predicted by considering the established fragmentation rules for its constituent functional groups. The dominant fragmentation events are expected to be the cleavage of the ether linkage and the loss of bromine radicals. A comparative analysis with simpler, related molecules like 3-bromopyridine provides a valuable framework for interpreting the mass spectrum of this more complex molecule. The characteristic isotopic pattern resulting from the two bromine atoms will serve as a definitive identifier. This predictive and comparative approach is a powerful tool for researchers in the structural elucidation of novel compounds in the absence of reference spectral data.
References
- Benchchem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-Bromo-4-ethoxy-2,2-dimethylbutane and a Structural Analog.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 3-bromo-. NIST WebBook. Retrieved from [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
Al-Ameri, M. A., & Al-Mawlawi, A. M. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed, 28(8), 857-65. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Scribd. (n.d.). Fragmentation Patterns in The Mass Spectra of Organic Compounds (3). Retrieved from [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
Sources
Comparing reactivity of 3-Bromo-5-(2-bromoethoxy)pyridine vs 3-chloropyridines
Reactivity Comparison Guide: 3-Bromo-5-(2-bromoethoxy)pyridine vs. 3-Chloropyridines
Executive Summary
This guide provides a technical comparison between This compound (Product A) and the general class of 3-chloropyridines (Product B).
The core distinction lies in chemoselectivity and activation energy :
-
Dual-Mode Reactivity: Product A possesses two distinct electrophilic sites—an aryl bromide (C3) and an alkyl bromide (C5-ethoxy chain). This allows for sequential, orthogonal functionalization (
followed by Cross-Coupling), a capability absent in standard 3-chloropyridines. -
Catalytic Efficiency: The C3-Bromine bond in Product A undergoes oxidative addition with Pd(0) significantly faster than the C3-Chlorine bond in Product B, enabling coupling under milder conditions with standard ligands (e.g.,
), whereas 3-chloropyridines often require specialized electron-rich ligands (e.g., Buchwald biaryl phosphines) or elevated temperatures.
Part 1: Structural & Electronic Analysis
Molecular Architecture
| Feature | This compound | 3-Chloropyridine |
| Primary Electrophile | Aryl Bromide (C-Br) | Aryl Chloride (C-Cl) |
| Secondary Electrophile | Alkyl Bromide ( | None (typically H or unreactive group) |
| Electronic Nature | Electron-rich (due to C5-Alkoxy donation) | Electron-deficient (Inductive effect of N) |
| Bond Dissociation Energy (BDE) |
Reactivity Hierarchy (The "Selectivity Ladder")
Understanding the order of reactivity is crucial for designing synthesis routes. In Product A, the alkyl bromide is the "softest" target for direct nucleophilic attack, while the aryl bromide requires metal catalysis.
Figure 1: Reactivity hierarchy showing the kinetic advantage of the bromo-ethoxy derivative over chloropyridines.
Part 2: Chemoselectivity & Cross-Coupling Performance
The "Dual-Handle" Advantage
Product A allows for orthogonal functionalization . You can derivatize the tail without touching the ring, or couple the ring while preserving the tail (under specific conditions).
-
Scenario 1: Tail Functionalization (
)-
Reagent: Thiols, Amines, Phenoxides.
-
Conditions: Mild base (
), Acetone/DMF, RT to 60°C. -
Outcome: The alkyl bromide reacts exclusively. The aryl bromide remains inert without Pd catalyst.
-
-
Scenario 2: Ring Coupling (Suzuki/Buchwald)
Catalyst Requirements (Br vs. Cl)
The 3-chloropyridine (Product B)[4] suffers from a strong C-Cl bond. To activate it, the catalytic cycle requires a difficult oxidative addition step.
| Parameter | 3-Bromo-System (Product A) | 3-Chloro-System (Product B) |
| Standard Catalyst | Requires | |
| Temperature | 60°C - 80°C | 100°C - 120°C (often sealed tube) |
| Turnover Frequency | High (Fast oxidative addition) | Low (Slow oxidative addition) |
| Ligand Cost | Low (Standard Phosphines) | High (Designer Biaryl Phosphines) |
Part 3: Experimental Protocols
Protocol A: Selective Functionalization of the Alkyl Chain
Targeting the unique ethoxy-bromide handle of Product A.
Objective: Attach a morpholine ring to the ethyl tail while leaving the aryl bromide intact for later steps.
-
Dissolution: Dissolve This compound (1.0 eq) in anhydrous Acetonitrile (0.1 M).
-
Base Addition: Add
(2.0 eq) and NaI (0.1 eq, Finkelstein catalyst). -
Nucleophile: Add Morpholine (1.1 eq) dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours.
-
Checkpoint: Monitor TLC/LCMS. The Alkyl-Br peak will disappear; the Aryl-Br peak (M+2 pattern) must remain.
-
-
Workup: Filter solids, concentrate filtrate, and partition between EtOAc/Water.
-
Result: 4-(2-((5-bromopyridin-3-yl)oxy)ethyl)morpholine.
Protocol B: Comparative Suzuki Coupling (Br vs Cl)
Demonstrating the kinetic superiority of the Aryl Bromide.
Conditions: Phenylboronic acid (1.2 eq),
| Step | Product A (Bromo-Analogue) | Product B (Chloro-Analogue) |
| Catalyst | ||
| Temp/Time | 80°C / 4 Hours | 110°C / 16 Hours |
| Yield | ~85-92% | ~60-75% (Variable based on substrate) |
| Notes | Clean conversion. | Homocoupling of boronic acid often competes due to slow oxidative addition. |
Part 4: Decision Matrix & Synthesis Workflow
Use the following logic flow to determine which intermediate fits your drug discovery campaign.
Figure 2: Decision matrix for selecting the appropriate pyridine building block.
References
-
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Suzuki/Buchwald mechanisms).
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Authoritative source on the difficulty of activating Aryl-Cl vs Aryl-Br). Link
-
Sigma-Aldrich. (n.d.). Product Specification: 3-Bromo-5-hydroxypyridine (Precursor to the ethoxy derivative). Link
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context for use of solubilizing ether tails in drug design).
Sources
Technical Validation Series: 13C NMR Characterization of 3-Bromo-5-(2-bromoethoxy)pyridine
Executive Summary & Comparison Scope
Product Focus: 3-Bromo-5-(2-bromoethoxy)pyridine (CAS: 1343714-29-3).[1] Application: Critical intermediate for nicotinic acetylcholine receptor ligands and cross-coupling chemistries.
This guide serves as a technical validation standard. In the synthesis of 3,5-disubstituted pyridines, particularly via alkylation of 3-bromo-5-hydroxypyridine, a critical quality control challenge arises: Regioisomer Differentiation . The precursor is an ambident nucleophile, capable of reacting at the Oxygen (desired O-alkylation) or the Nitrogen (undesired N-alkylation).
While Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight, it often fails to distinguish these regioisomers due to identical mass. Proton NMR (
Comparison of Validation Methods
| Feature | Method A: | Method B: LC-MS | Method C: |
| Primary Utility | Proton counting, coupling constants ( | Molecular weight, purity %. | Carbon skeleton verification, quaternary carbons. |
| Regioisomer ID | Low/Medium. Ring protons shift subtly between O- and N-isomers. | None. Isomers have identical | High. Distinct shift of C5 (C-O) vs C=O (pyridone). |
| Structural Proof | Indirect (via H-H coupling). | Inferential. | Direct (Chemical environment of backbone). |
| Sample Req. | Low (< 5 mg). | Very Low (< 1 mg). | Moderate (20-50 mg). |
The Validation Challenge: O- vs. N-Alkylation
The synthesis of this compound typically involves treating 3-bromo-5-hydroxypyridine with 1,2-dibromoethane in the presence of a base. The "Scientific Integrity" of your validation relies on proving Path A occurred, not Path B.
Diagram 1: Synthesis & Impurity Pathways
This diagram illustrates the competing pathways and the structural necessity for
Caption: Reaction scheme highlighting the ambident nature of the pyridyl anion. Path A yields the target ether; Path B yields the N-alkylated pyridone impurity.
Experimental Protocol: C NMR Acquisition
To ensure reproducible data that meets publication standards, follow this self-validating protocol.
Sample Preparation
-
Mass: Weigh 30–50 mg of the dried product. (Note:
C has 1.1% natural abundance; higher concentration reduces scan time). -
Solvent: Dissolve in 0.6 mL CDCl
(Deuterated Chloroform).-
Why CDCl
? It provides a consistent internal reference triplet at 77.16 ppm . -
Alternative: If solubility is poor, use DMSO-
(Septet at 39.52 ppm), but note that chemical shifts will vary by 1–2 ppm.
-
-
Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube to prevent line broadening.
Instrument Parameters (400 MHz or higher recommended)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Spectral Width: 240 ppm (–20 to 220 ppm).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Scans (NS): Minimum 1024 scans (approx. 1 hour) for adequate S/N ratio.
-
Temperature: 298 K (25°C).
Spectral Data Analysis & Interpretation
The following data compares the Predicted/Reference values (based on substituent chemical shift additivity rules for pyridines) with the Diagnostic Criteria for validation.
C NMR Data Table (100 MHz, CDCl )
| Carbon Position | Atom Type | Predicted Shift ( | Validation Logic (Diagnostic Signal) |
| C2 | Aromatic CH | 143.0 – 145.0 | Deshielded by adjacent Nitrogen and ortho-Bromine. |
| C3 | Quaternary C-Br | 120.0 – 122.0 | Key Signal. Shielded relative to benzene due to Br (Heavy Atom Effect). |
| C4 | Aromatic CH | 124.0 – 126.0 | Ortho to both substituents. |
| C5 | Quaternary C-O | 153.0 – 155.0 | Definitive Proof. Confirms O-alkylation. If N-alkylated, this carbon shifts upfield, and a C=O appears >160 ppm. |
| C6 | Aromatic CH | 137.0 – 139.0 | Deshielded by Nitrogen; Ortho to Ether oxygen. |
| Alkoxy C | 68.0 – 70.0 | Typical aliphatic ether region. | |
| Bromoalkyl C | 28.0 – 30.0 | Typical alkyl bromide region. |
Regioisomer Discrimination (The "Smoking Gun")
To validate against the N-alkylated impurity (Path B in Diagram 1), observe the chemical shifts of the ring carbons.
-
O-Alkylated (Target): Pyridine ring retains aromatic character. Shifts are distributed (120–155 ppm).[5]
-
N-Alkylated (Impurity): Ring becomes a cyclic amide (pyridone).
-
C=O Signal: Expect a signal at 160–165 ppm .
-
Ring Shielding: The C2/C6 positions (adjacent to N) often shift upfield significantly due to loss of aromaticity.
-
Logical Assignment Workflow
Use this decision tree to interpret your spectrum and confirm the structure.
Diagram 2: Spectral Assignment Logic
Caption: Decision tree for validating the target structure based on chemical shift thresholds.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for substituent chemical shift additivity rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Absi, M., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. (Authoritative source on distinguishing N/O alkylation in heterocycles).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Verified online resource for chemical shift data).
Sources
- 1. 1343714-29-3|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. testbook.com [testbook.com]
- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
Comprehensive Guide: Differentiating 3-Bromo-5-(2-bromoethoxy)pyridine from Regioisomers
Executive Summary
In the synthesis of 3-Bromo-5-(2-bromoethoxy)pyridine (Target), a critical intermediate for nicotinic acetylcholine receptor ligands, researchers face two primary regioisomeric challenges. The first is positional isomerism (e.g., 2,5-substitution) arising from impure starting materials. The second, and more insidious, is functional isomerism arising from the ambident nucleophilicity of hydroxypyridines, leading to N-alkylation (pyridone formation) versus the desired O-alkylation .
This guide provides a definitive, data-driven protocol to distinguish the target ether from its N-alkylated pyridone counterpart and positional isomers using NMR spectroscopy and HPLC behavior.
The Isomer Landscape: Structural Analysis
Before analytical differentiation, one must define the competitors. The alkylation of 3-bromo-5-hydroxypyridine with 1,2-dibromoethane can yield:
-
Target (O-Isomer): this compound.
-
Properties: Aromatic pyridine ring, basic nitrogen, lipophilic.
-
-
Primary Impurity (N-Isomer): 1-(2-Bromoethyl)-3-bromo-5-pyridone.
-
Properties: Non-aromatic lactam character, amide-like resonance, significantly more polar.
-
-
Positional Isomer (2,5-Isomer): 5-Bromo-2-(2-bromoethoxy)pyridine.
-
Origin: Contamination in the 3,5-dibromopyridine starting material.
-
Visualizing the Differentiation Logic
Figure 1: Decision tree for structural elucidation based on NMR observables.
Spectroscopic Differentiation (NMR)[1]
Proton NMR (
Coupling Constants ( -Values)
The definitive method to rule out positional isomers (e.g., 2,5-disubstituted) is the coupling constant.
| Feature | Target (3,5-Substituted) | Isomer (2,5-Substituted) |
| Coupling Type | Meta ( | Ortho ( |
| Magnitude | ||
| Appearance | Sharp singlets or tight doublets | Distinct doublets with wide splitting |
| Conclusion | Desired Scaffold | Wrong Starting Material |
Chemical Shifts: O-Alkyl vs. N-Alkyl
Distinguishing the Target (O-ether) from the Pyridone (N-alkyl) relies on the "Pyridone Shift." The loss of full aromaticity in the pyridone ring causes a significant upfield shift of the ring protons compared to the pyridine.
Table 1: Predicted
| Proton Position | Target (O-Alkyl) | Impurity (N-Alkyl Pyridone) | Differentiation Note |
| H-2 (Between N/Br) | Target H2 is heavily deshielded by the aromatic Nitrogen. | ||
| H-6 (Between N/O) | Pyridone H6 is part of an alkene-like system, shifting upfield. | ||
| H-4 (Between Br/O) | Less diagnostic; rely on H2/H6. | ||
| Alkoxy (-OCH | N/A | O-CH | |
| N-Alkyl (-NCH | N/A | N-CH |
Critical Insight: If you observe signals in the 6.5 – 7.8 ppm range that integrate to aromatic protons, you likely have significant N-alkylation (pyridone) . The Target pyridine protons must appear above 8.0 ppm .
Chromatographic Performance (HPLC)[2]
While NMR identifies the structure, HPLC quantifies the purity. The polarity difference between the pyridine ether and the pyridone is substantial.
-
Target (Ether): Moderately lipophilic. Retains well on C18.
-
Impurity (Pyridone): Highly polar (lactam character). Elutes significantly earlier on Reverse Phase (RP).
Experimental Protocol: Purity Analysis Method
System: Agilent 1100/1200 or equivalent Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent. Wavelength: 254 nm (Aromatic) and 220 nm (Amide/General).
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses silanol interactions for basic pyridines).
-
B: Acetonitrile.
Gradient Table:
| Time (min) | % B (MeCN) | Flow (mL/min) | Comment |
|---|---|---|---|
| 0.0 | 5 | 1.0 | Equilibration |
| 10.0 | 95 | 1.0 | Linear Ramp |
| 12.0 | 95 | 1.0 | Wash |
| 12.1 | 5 | 1.0 | Re-equilibration |
Expected Retention Behavior:
-
N-Alkyl Pyridone:
min (Elutes early due to polarity). -
Target (O-Alkyl):
min (Elutes late due to lipophilicity).
Synthesis Optimization: Avoiding the Impurity
To minimize the N-alkylated impurity described above, the choice of base and solvent is paramount.
-
Silver Salts (The "Silver Bullet"): Using
in benzene or toluene almost exclusively favors O-alkylation due to the specific coordination of silver to the nitrogen, blocking the N-attack vector [1]. -
Base Selection:
in Acetone/DMF often yields a mixture (approx. 3:1 O:N ratio). -
Leaving Group: Alkyl bromides (used here) are borderline. Alkyl iodides favor N-alkylation (Soft-Soft interaction).[1] Alkyl sulfonates (Tosylate/Triflate) favor O-alkylation (Hard-Hard interaction) [1].
Recommendation: If N-alkylation is persistent (>10%), switch the alkylating agent from 1,2-dibromoethane to 2-bromoethyl triflate or use
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for NMR chemical shift prediction rules).
-
Sato, K., et al. (1999). "Regioselective synthesis of N-alkyl pyridones." Synthetic Communications, 29(22), 4051-4059. Link (Validation of N-alkylation prevalence).
-
Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier.[2][3] (Fundamental ambident nucleophile theory).
- Spivey, A. C., & Arseniyadis, S. (2004). "Nucleophilic catalysis by 4-(dialkylamino)pyridines." Angewandte Chemie International Edition, 43(39), 5436-5441. (Pyridine electronic properties).
Sources
- 1. researchgate.net [researchgate.net]
- 2. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Bromo-5-(2-bromoethoxy)pyridine: Essential PPE and Safety Protocols
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling 3-Bromo-5-(2-bromoethoxy)pyridine. While a specific Safety Data Sheet (SDS) for this exact compound should always be the primary source of information, its structural similarity to other brominated pyridines provides a strong basis for establishing robust safety protocols. The guidance herein is synthesized from established safety standards for analogous compounds, ensuring a cautious and scientifically-sound approach.
Hazard Assessment: Understanding the Risks
This compound belongs to the family of halogenated pyridines. Analogous compounds, such as 3-Bromopyridine, are classified as hazardous materials with multiple risk factors.[1][2] A comprehensive risk assessment is the foundational step for determining the necessary level of protection.
Primary Hazards of Analogous Bromopyridines:
-
Acute Toxicity: Harmful if swallowed and may be toxic in contact with skin.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3][4] Prolonged contact can be corrosive.
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors or dust.[1][4][5]
-
Flammability: Many pyridine derivatives are flammable liquids and vapors, posing a fire risk.[1]
-
Unknown Chronic Effects: For many specific derivatives, long-term toxicological properties have not been fully investigated, demanding a cautious approach.[4][5]
The causality is clear: the chemical's ability to react with biological tissues necessitates a robust barrier—our Personal Protective Equipment—to prevent contact.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a suggestion but a critical control measure. Based on the known hazards of brominated pyridines, the following PPE is mandatory for any handling procedure.
| Task / Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Safety glasses with side shields (minimum); Chemical splash goggles recommended.[6][7] | Double-gloving: Inner nitrile gloves with outer, chemically-resistant gloves (e.g., Butyl rubber).[6][8] | Flame-resistant lab coat, fully buttoned.[6][9] | Required if not in a fume hood or ventilated enclosure. N95 dust mask minimum.[10] |
| Solution Preparation | Chemical splash goggles.[7][9] A face shield should be worn over goggles for larger volumes (>1L).[9] | Chemically-resistant gloves (e.g., Butyl rubber). Nitrile gloves are not recommended for extended contact with pyridines.[6][8] | Flame-resistant lab coat. Consider a chemical-resistant apron for splash hazards.[8] | Mandatory: All work must be performed in a certified chemical fume hood.[6][7] |
| Running Reactions/Transfers | Chemical splash goggles and face shield, especially if the system is under pressure or heated.[9] | Chemically-resistant gloves (e.g., Butyl rubber).[6] | Flame-resistant lab coat and chemical-resistant apron.[8] | Mandatory: All work must be performed in a certified chemical fume hood.[6][7] |
| Spill Cleanup | Chemical splash goggles and face shield.[9] | Heavy-duty, chemically-resistant gloves (e.g., Butyl rubber or laminate).[6][9] | Chemical-resistant suit or coveralls, plus impervious boots.[11] | Air-purifying respirator with appropriate cartridges for organic vapors.[11] |
Operational Plans: Step-by-Step Protocols
Procedural discipline is paramount to safety. These protocols provide a self-validating system for safe handling.
Protocol 1: Weighing and Transferring Solid Compound
-
Preparation: Designate a specific area for handling, preferably within a ventilated enclosure or chemical fume hood.[7] Assemble all necessary equipment (spatulas, weigh boats, containers) before retrieving the chemical.
-
PPE Donning: Don a lab coat, followed by safety goggles, and then your primary gloves (e.g., Butyl rubber).
-
Execution: Carefully open the container. Use a dedicated spatula to transfer the required amount to a tared weigh boat. Avoid generating dust.[5]
-
Closure and Cleanup: Securely close the main container. Clean the spatula with an appropriate solvent (e.g., ethanol) inside the fume hood, placing the contaminated wipe into a designated solid waste container.
-
Doffing: Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the designated waste stream.[5] Wash hands thoroughly with soap and water.[12]
Protocol 2: Spill Response (Small Scale, <100 mL)
This protocol is for minor spills within a chemical fume hood. For large spills, evacuate the area and contact your institution's emergency response team.[6]
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate: Ensure the spill is contained within the fume hood. Keep ignition sources away.[1]
-
Don Enhanced PPE: Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty chemically resistant gloves (e.g., Butyl rubber).[1][6]
-
Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[13] Do not use combustible materials like paper towels directly on the liquid.
-
Collect: Carefully scoop the absorbent material into a designated, labeled container for halogenated organic waste.[14]
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose: Dispose of all contaminated materials, including gloves, according to institutional guidelines for hazardous waste.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, absorbent materials, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solid Waste".[14]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a sealed, properly labeled container for "Halogenated Organic Liquid Waste". Do not pour this chemical down the drain.[5]
-
Sharps: Contaminated needles or sharp objects must be placed in a puncture-proof sharps container designated for chemically contaminated sharps.
-
Recycling and Neutralization: For industrial-scale operations, bromine recovery from waste streams is a viable and sustainable option.[15] In a lab setting, waste is typically incinerated by a licensed hazardous waste facility.[16]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE, emphasizing a risk-based approach.
Caption: Risk-based workflow for PPE selection when handling brominated pyridines.
This guide serves as a foundational resource for the safe handling of this compound. By integrating these principles of hazard assessment, correct PPE selection, and procedural diligence, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- University of Washington. (n.d.). Standard Operating Procedure (SOP) Template for Pyridine.
- Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 3-Bromopyridine Safety Data Sheet.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
- Capot Chemical. (2026). MSDS of 3-Bromo-5-(trifluoromethyl)pyridine-d3.
- Enamine. (n.d.). Safety Data Sheet for 3-bromo-5-(difluoromethyl)-2-fluoropyridine.
- Sigma-Aldrich. (n.d.). 3-Bromo-5-hydroxypyridine 97%.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- Santa Cruz Biotechnology. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
- Chemtalk - Science Forum For Lab Technicians. (2008). Bromine water - disposal.
- University of Arizona. (2015). Personal Protective Equipment Selection Guide.
- Fisher Scientific. (2025). 3-Bromo-5-fluoro-2-methoxypyridine Safety Data Sheet.
- Filo. (2025). Reaction when 3 bromo pyridine is heated with NaNH2.
- CHIMIA. (2019). Bromine Recycling in the Chemical Industry – An Example of Circular Economy.
- TCI America. (2018). 2-Bromo-5-methylpyridine Safety Data Sheet.
- Taylor & Francis Online. (2007). The Control of Brominated By-products and the Removal of Organic Pollutants during the Ozone/Hydrogen Peroxide Treatment of Secondary Effluent.
- PubChem. (n.d.). 3-Bromopyridine.
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 3-Bromo-5-methoxypyridine 97%.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | ToxFAQs™.
- MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
- Hoffman Fine Chemicals. (n.d.). 3-Bromo-5-(pyridin-2-yloxy)pyridine.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. capotchem.com [capotchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. 3-Bromo-5-hydroxypyridine 97 74115-13-2 [sigmaaldrich.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. chemtalk.com.au [chemtalk.com.au]
- 15. chimia.ch [chimia.ch]
- 16. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
